2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-acetamide

Description

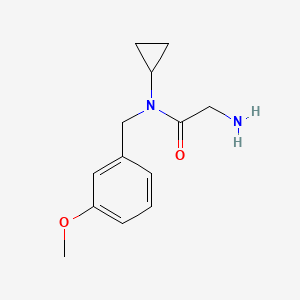

2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-acetamide is a substituted acetamide derivative characterized by a cyclopropyl group and a 3-methoxybenzyl moiety attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₁H₁₅N₂O₂ (predicted from ), with a molecular weight of 194.23 g/mol. The compound’s structure combines the steric and electronic effects of the cyclopropyl ring with the aromatic 3-methoxybenzyl group, which may influence its physicochemical and pharmacological properties.

Key physical properties include a predicted density of 1.126 g/cm³, boiling point of 414.9°C, and a pKa of 14.61.

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(7-12)9-15(11-5-6-11)13(16)8-14/h2-4,7,11H,5-6,8-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGDFVOTTMHUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN(C2CC2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, drawing from various research studies and findings.

Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 250.30 g/mol

This compound features a cyclopropyl group, which is known to enhance biological activity by influencing the compound's interaction with biomolecules.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its structural similarity to other acetamide derivatives suggests it may inhibit bacterial growth effectively. The following table summarizes its antimicrobial activity compared to similar compounds:

| Compound Name | Structure Features | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Methoxybenzyl group | TBD |

| 2-Amino-N-(4-methoxybenzyl)-acetamide | Similar amine structure | TBD |

| N-Ethyl-N-(4-hydroxybenzyl)-acetamide | Hydroxy substituent | TBD |

The specific MIC values for this compound are still under investigation but are anticipated to be comparable to established antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer research. It was evaluated for its ability to inhibit telomerase activity in various cancer cell lines. The following table illustrates the percentage inhibition observed:

| Compound | A549 (Lung Cancer) | HCC44 (Liver Cancer) | NCI-H23 (Lung Cancer) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound 36b | 18.1 ± 5.4% | 54.4 ± 4.4% | 25.1 ± 3.2% |

This data indicates that the compound may effectively suppress telomerase, a critical enzyme in cancer cell proliferation, thus providing a potential therapeutic avenue for cancer treatment .

The mechanism of action involves the interaction of the compound with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound .

Case Studies

Several research studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Study on Antimicrobial Effects : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that modifications could enhance efficacy against resistant strains .

- Cancer Research : Another study focused on telomerase inhibition in lung and liver cancer cells, highlighting the importance of such compounds in cancer therapy development .

Scientific Research Applications

Antiviral Activity

Recent studies have explored the compound's potential as an antiviral agent, particularly against SARS-CoV-2. Research indicates that modifications of similar compounds can yield significant biochemical inhibition against the virus's main protease (3CLpro) . The structure-based optimization of related compounds has shown promise in developing effective inhibitors that could lead to therapeutic advancements in treating COVID-19.

Cancer Therapeutics

The compound is being investigated for its efficacy as a selective inhibitor in cancer treatment. Specifically, it has been linked to the inhibition of key enzymes involved in steroidogenesis, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which plays a role in prostate cancer progression . Compounds structurally similar to 2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-acetamide have demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory potential against cancer cell lines.

Structure-Based Drug Design

The compound serves as a valuable template for structure-based drug design (SBDD). Its unique chemical structure allows researchers to explore various analogs and derivatives that can enhance biological activity and selectivity . The iterative design process involves synthesizing modified compounds and evaluating their pharmacological properties through biochemical assays.

Case Studies and Research Findings

Comparison with Similar Compounds

2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (CAS 1353996-38-9)

2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide (CAS 1181620-99-4)

- Molecular Formula : C₁₂H₁₅FN₂O

- Molecular Weight : 222.26 g/mol

- Key Differences : Substitutes the 3-methoxy group with a fluorine atom at the benzyl’s ortho position. The electron-withdrawing fluorine may reduce metabolic degradation but could alter receptor-binding affinity.

Analogues with Varied N-Substituents

2-Chloro-N-isopropyl-N-(3-methoxybenzyl)acetamide (CAS 1175915-59-9)

- Molecular Formula : C₁₃H₁₇ClN₂O₂

- Molecular Weight : 284.74 g/mol

- Key Differences: Features a chloroacetamide backbone and an isopropyl group instead of cyclopropyl.

N-(3-Aminopropyl)acetamide

- Molecular Formula : C₅H₁₂N₂O

- Molecular Weight : 116.16 g/mol

- Key Differences : Lacks aromatic and cyclopropyl groups. Used as a building block for heterocyclic compounds, highlighting the role of substituents in directing synthetic applications.

Pharmacological and Physicochemical Comparisons

Key Observations :

- In contrast, fluorine in the 2-fluoro analog exerts an electron-withdrawing effect.

- Steric Considerations : The cyclopropyl group introduces ring strain, which may hinder rotational freedom and enhance binding specificity compared to bulkier substituents like isopropyl.

- Pharmacological Gaps: Unlike morpholino- or piperidine-substituted acetamides (), the target compound lacks direct evidence of anti-cancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.